molecular formula C9H10FN3O2S B2855183 N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide CAS No. 2320959-53-1

N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide

Cat. No.: B2855183
CAS No.: 2320959-53-1
M. Wt: 243.26
InChI Key: LGRKEYHTYHWQRW-UHFFFAOYSA-N
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Description

N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide typically involves the reaction of 2-fluoroaniline with thiocarbamoyl chloride, followed by the introduction of a hydroxyacetyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes .

Chemical Reactions Analysis

N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved in its mechanism of action are often studied using various biochemical and biophysical techniques .

Comparison with Similar Compounds

N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide can be compared with other thiourea derivatives, such as:

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O2S/c10-6-3-1-2-4-7(6)11-9(16)13-12-8(15)5-14/h1-4,14H,5H2,(H,12,15)(H2,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRKEYHTYHWQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NNC(=O)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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